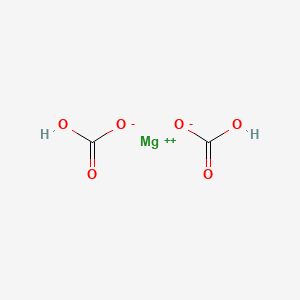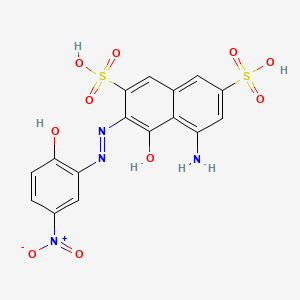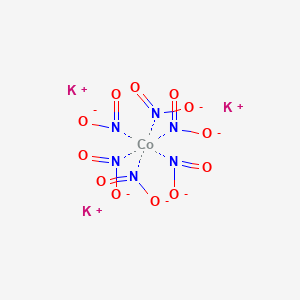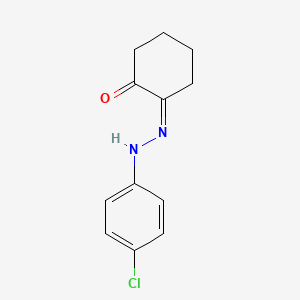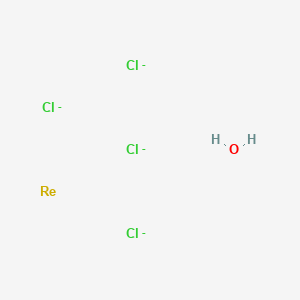
CERIUM MONOSULFIDE, 99
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium monosulfide is a binary inorganic compound composed of cerium and sulfur, with the chemical formula CeS. It is the simplest of cerium sulfides and appears as a yellow crystalline solid. This compound is known for its high melting point and stability, making it useful in various industrial applications .
Synthetic Routes and Reaction Conditions:
- Cerium monosulfide can be synthesized by heating stoichiometric amounts of cerium and sulfur at high temperatures (around 2450°C). The reaction is as follows:
Direct Synthesis: Ce+S→CeS
Another method involves the reduction of dicerium trisulfide with cerium hydride:Reduction Reaction: Ce2S3+CeH2→3CeS+H2
Industrial Production Methods:
Carbothermic Reduction: This method involves the reduction of cerium dioxide with carbon in the presence of sulfur.
Types of Reactions:
Oxidation: Cerium monosulfide can undergo oxidation when exposed to air, forming cerium oxysulfide.
Reduction: It can be reduced back to cerium and sulfur under specific conditions.
Substitution: Cerium monosulfide can react with other elements or compounds to form various cerium-based compounds.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or air can oxidize cerium monosulfide.
Reducing Agents: Hydrogen or other reducing agents can reduce cerium monosulfide.
Reaction Conditions: High temperatures and controlled atmospheres are often required for these reactions.
Major Products:
Oxidation: Cerium oxysulfide.
Reduction: Cerium and sulfur.
Applications De Recherche Scientifique
Cerium monosulfide has several applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions due to its stability and reactivity.
Biology and Medicine: Cerium compounds, including cerium monosulfide, have been studied for their antimicrobial properties and potential use in wound healing.
Industry: It is used in the production of high-temperature ceramics and as a component in certain alloys.
Mécanisme D'action
The mechanism by which cerium monosulfide exerts its effects involves its ability to interact with other elements and compounds. In biological systems, cerium compounds can mimic and replace calcium, which is presumed to be a major mechanism of their beneficial action. In industrial applications, its high melting point and stability make it an effective material for high-temperature processes .
Comparaison Avec Des Composés Similaires
- Cerium Monoselenide (CeSe)
- Cerium Monotelluride (CeTe)
Comparison:
- Cerium Monosulfide vs. Cerium Monoselenide: Both compounds have similar structures and properties, but cerium monosulfide is more stable and has a higher melting point.
- Cerium Monosulfide vs. Cerium Monotelluride: Cerium monotelluride has a lower melting point and different reactivity compared to cerium monosulfide .
Cerium monosulfide stands out due to its high stability, melting point, and versatility in various applications, making it a unique and valuable compound in both scientific research and industrial processes.
Propriétés
Numéro CAS |
12014-82-3 |
|---|---|
Formule moléculaire |
Ce2S3 |
Poids moléculaire |
376.427 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-O-Benzylidene-2-{[(benzyloxy)carbonyl]amino}-2-deoxyhexose](/img/structure/B1143532.png)
